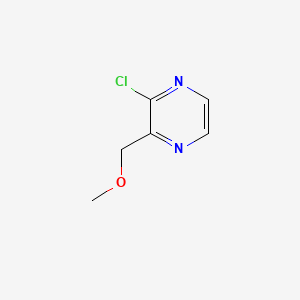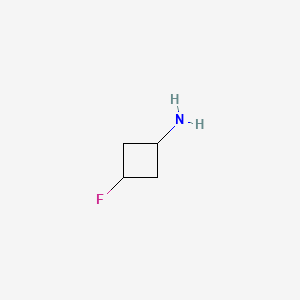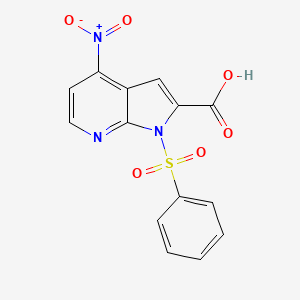
Sodium;chromium(3+);disulfate;dodecahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;chromium(3+);disulfate;dodecahydrate, commonly known as Na3[Cr(SO4)2(H2O)12], is a complex compound that has gained significant attention in scientific research due to its unique properties. This compound is a type of chromium-based coordination complex that has been used in various applications, including as a catalyst, dye, and corrosion inhibitor. In
Scientific Research Applications
Na3[Cr(SO4)2(H2O)12] has been widely used in scientific research due to its unique properties. One of its primary applications is as a catalyst in organic synthesis reactions. The compound has been shown to catalyze a variety of reactions, including oxidation, reduction, and coupling reactions. It has also been used as a dye in textile and paper industries due to its excellent lightfastness and color properties.
Mechanism of Action
The mechanism of action of Na3[Cr(SO4)2(H2O)12] is primarily related to its ability to act as a redox catalyst. The chromium(III) ion in the compound can undergo oxidation and reduction reactions, which can facilitate the transfer of electrons between reactants. This property makes Na3[Cr(SO4)2(H2O)12] an excellent catalyst for various organic reactions.
Biochemical and Physiological Effects
Despite its widespread use in scientific research, the biochemical and physiological effects of Na3[Cr(SO4)2(H2O)12] on living organisms are not well understood. However, studies have shown that exposure to high levels of chromium compounds can lead to adverse health effects, including respiratory problems, skin irritation, and cancer. Therefore, caution should be taken when handling and using Na3[Cr(SO4)2(H2O)12] in laboratory experiments.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Na3[Cr(SO4)2(H2O)12] in laboratory experiments is its ability to catalyze a wide range of organic reactions. It is also relatively inexpensive and readily available, making it an attractive option for researchers. However, the compound is highly toxic and can pose a significant risk to researchers if not handled properly. Therefore, it should only be used in a well-ventilated laboratory with proper safety equipment.
Future Directions
There are several future directions for research on Na3[Cr(SO4)2(H2O)12]. One area of interest is the development of new and improved synthesis methods that can increase the yield and purity of the compound. Another area of research is the investigation of the compound's potential as a corrosion inhibitor in various industries. Additionally, studies on the compound's toxicity and potential health effects can help improve safety measures in laboratory settings. Finally, the development of new applications for Na3[Cr(SO4)2(H2O)12] in fields such as medicine and energy storage can lead to exciting new discoveries.
Synthesis Methods
The synthesis of Na3[Cr(SO4)2(H2O)12] can be achieved through the reaction of chromium(III) sulfate hydrate with sodium sulfate and sodium hydroxide in aqueous solution. The reaction leads to the formation of a greenish-yellow precipitate, which is then filtered and dried to obtain the final product. The purity and quality of the compound can be improved by recrystallization and purification techniques.
properties
IUPAC Name |
sodium;chromium(3+);disulfate;dodecahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.Na.2H2O4S.12H2O/c;;2*1-5(2,3)4;;;;;;;;;;;;/h;;2*(H2,1,2,3,4);12*1H2/q+3;+1;;;;;;;;;;;;;;/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODMODAXXARKSK-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Na+].[Cr+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrH24NaO20S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00724754 |
Source


|
| Record name | Chromium(3+) sodium sulfate--water (1/1/2/12) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17854-98-7 |
Source


|
| Record name | Chromium(3+) sodium sulfate--water (1/1/2/12) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

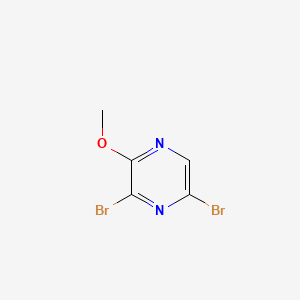
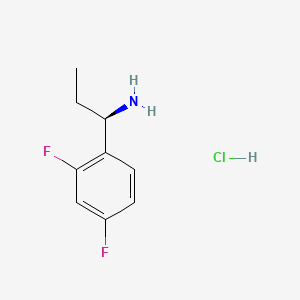

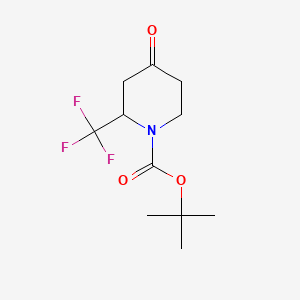
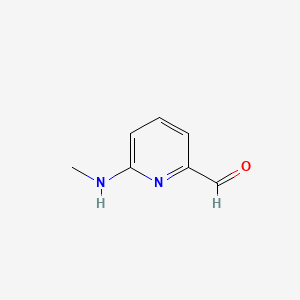
![9H-Dibenzo[a,c]carbazole, 11-bromo-](/img/structure/B578768.png)
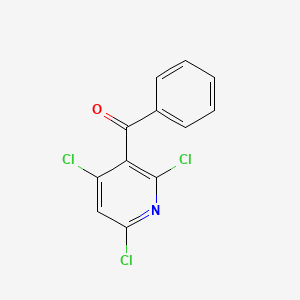

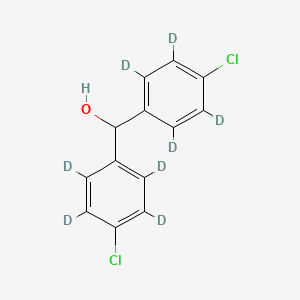
![3-Bromo-7-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B578775.png)
![Ethyl 7-chloroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B578779.png)
